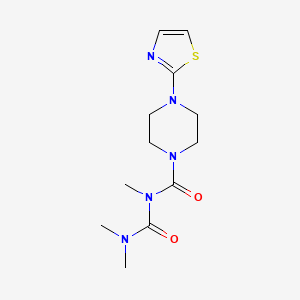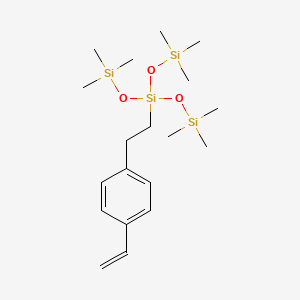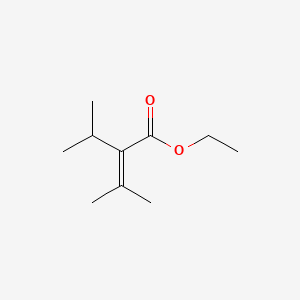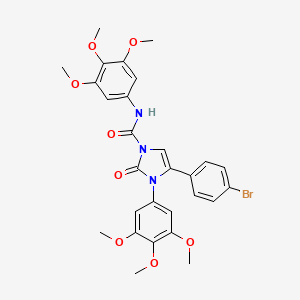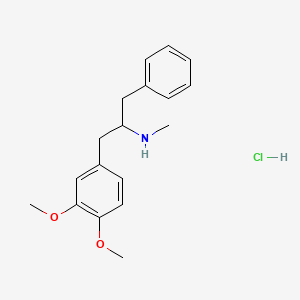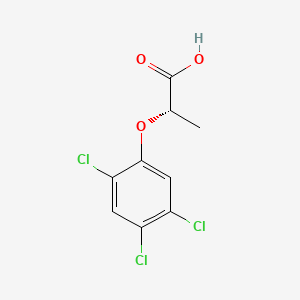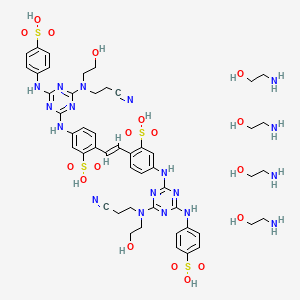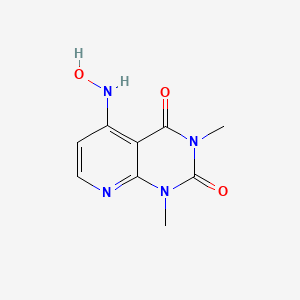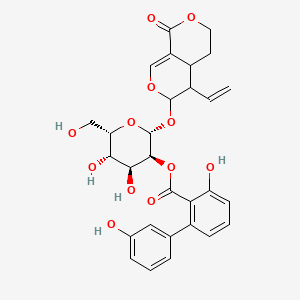
Amaropanin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amaropanin is a naturally occurring compound found in certain medicinal plants. It is known for its diverse biological activities and potential therapeutic applications. This compound has garnered significant interest in the scientific community due to its unique chemical structure and promising pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amaropanin involves several steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: This involves a series of condensation reactions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.
Purification: The final product is purified using techniques like chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale synthesis: Using industrial reactors to carry out the synthesis reactions.
Continuous monitoring: Ensuring the reaction conditions are maintained for optimal yield.
Purification and quality control: Employing large-scale chromatography and other purification techniques to ensure the final product meets quality standards.
化学反応の分析
Types of Reactions
Amaropanin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
Amaropanin has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of complex molecules.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of Amaropanin involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulating signaling pathways: It influences various signaling pathways, leading to changes in gene expression and cellular responses.
Inhibiting enzymes: this compound can inhibit certain enzymes, thereby affecting metabolic processes.
類似化合物との比較
Amaropanin is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Amarogentin and Swertiamarin share structural similarities with this compound.
Uniqueness: this compound exhibits distinct biological activities and pharmacological properties that set it apart from other similar compounds.
特性
CAS番号 |
52811-25-3 |
|---|---|
分子式 |
C29H30O12 |
分子量 |
570.5 g/mol |
IUPAC名 |
[(2R,3S,4S,5S,6S)-2-[(4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2-hydroxy-6-(3-hydroxyphenyl)benzoate |
InChI |
InChI=1S/C29H30O12/c1-2-16-18-9-10-37-26(35)19(18)13-38-28(16)41-29-25(24(34)23(33)21(12-30)39-29)40-27(36)22-17(7-4-8-20(22)32)14-5-3-6-15(31)11-14/h2-8,11,13,16,18,21,23-25,28-34H,1,9-10,12H2/t16?,18?,21-,23+,24-,25-,28?,29+/m0/s1 |
InChIキー |
KOVJNHVDYMZQCP-WEWAHAGASA-N |
異性体SMILES |
C=CC1C2CCOC(=O)C2=COC1O[C@@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)OC(=O)C4=C(C=CC=C4O)C5=CC(=CC=C5)O |
正規SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=CC=C4O)C5=CC(=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


